A Technical Guide to Cy7.5 Maleimide: Properties, Protocols, and Applications in Drug Development
A Technical Guide to Cy7.5 Maleimide: Properties, Protocols, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye with significant applications in research and drug development. This document details its spectral properties, provides explicit experimental protocols for its use, and explores its application in tracking key biological pathways.
Core Properties of Cy7.5 Maleimide
Cy7.5 maleimide is a thiol-reactive dye belonging to the cyanine family of fluorophores.[1] Its key characteristic is its fluorescence in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence and deeper photon penetration, making it an ideal candidate for in vivo imaging.[2][3] The maleimide functional group allows for the specific covalent labeling of molecules containing free sulfhydryl groups, such as cysteine residues in proteins and peptides.[2]
Spectral Characteristics
The spectral properties of Cy7.5 maleimide and its sulfonated, more water-soluble variant are crucial for designing fluorescence-based experiments. The key quantitative data are summarized in the table below.
| Property | Cy7.5 Maleimide (non-sulfonated) | sulfo-Cyanine7.5 Maleimide |
| Excitation Maximum (λex) | 788 nm | 788 nm |
| Emission Maximum (λem) | 808 nm | 797 nm |
| Molar Extinction Coefficient (ε) | 223,000 M⁻¹cm⁻¹ | 222,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Not Available | 0.21 |
Experimental Protocols
Precise and reproducible experimental protocols are paramount for the successful application of Cy7.5 maleimide. The following sections provide detailed methodologies for protein labeling and subsequent in vivo imaging.
Protein and Antibody Labeling with Cy7.5 Maleimide
This protocol outlines the steps for conjugating Cy7.5 maleimide to proteins or antibodies.
1. Preparation of the Protein/Antibody:
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The protein or antibody should be dissolved in an amine-free and thiol-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.0-7.5.
-
A typical concentration is 2-10 mg/mL.
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If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free sulfhydryl groups. This can be achieved by incubating the protein with a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. DTT can also be used, but it must be removed before adding the maleimide dye.
2. Preparation of the Cy7.5 Maleimide Solution:
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Allow the vial of Cy7.5 maleimide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM. This solution should be prepared fresh.
3. Conjugation Reaction:
-
Slowly add the Cy7.5 maleimide stock solution to the protein/antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Purification of the Labeled Conjugate:
-
Separate the labeled protein/antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
The first colored band to elute from the column will be the fluorescently labeled conjugate.
-
Collect the fractions containing the labeled protein/antibody.
5. Determination of the Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein/antibody molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (around 788 nm).
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The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.
In Vivo Imaging with Cy7.5-Labeled Probes
This protocol provides a general workflow for non-invasive in vivo imaging in small animal models.
1. Animal Preparation:
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The animal model (e.g., mouse) should be appropriately prepared for imaging, which may include anesthesia to immobilize the animal during the procedure.
2. Probe Administration:
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The Cy7.5-labeled probe is typically administered via intravenous (tail vein) injection. The dosage will depend on the specific probe and the experimental design.
3. In Vivo Fluorescence Imaging:
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The animal is placed in a small animal in vivo imaging system equipped with the appropriate excitation and emission filters for Cy7.5.
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Fluorescence images are acquired at various time points post-injection to monitor the biodistribution and target accumulation of the probe.
Applications in Signaling Pathways and Drug Development
Cy7.5 maleimide is a powerful tool for visualizing and quantifying biological processes in real-time, offering significant advantages in drug development for assessing therapeutic efficacy and target engagement.
Apoptosis Detection
A key application of Cy7.5 is in the imaging of apoptosis, or programmed cell death. This is often achieved by labeling Annexin V, a protein that binds with high affinity to phosphatidylserine (PS).[4][5] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be detected by Cy7.5-labeled Annexin V.[5][6] This allows for the non-invasive imaging of apoptotic processes in vivo.[4]
Tumor Targeting and Imaging
Cy7.5 maleimide is extensively used to develop targeted imaging agents for cancer research and therapy. By conjugating Cy7.5 to molecules that specifically bind to tumor-associated markers, researchers can visualize and quantify tumor burden and response to treatment.
One prominent example is the targeting of integrin αvβ3, a cell adhesion molecule that is overexpressed on many tumor cells and angiogenic blood vessels.[7][8] Peptides containing the arginine-glycine-aspartic acid (RGD) motif are known to bind to integrin αvβ3 with high affinity.[9] Labeling these RGD peptides with Cy7.5 enables the non-invasive imaging of tumors.[7][9]
Another important target is the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several cancers, including prostate and breast cancer.[10] Analogs of bombesin, a natural ligand for GRPR, can be labeled with Cy7.5 to create probes for the specific imaging of GRPR-expressing tumors.[10]
This technical guide provides a foundational understanding of Cy7.5 maleimide and its utility in modern biomedical research. The combination of its favorable spectral properties and specific reactivity makes it an invaluable tool for researchers and drug development professionals seeking to visualize and understand complex biological processes in vitro and in vivo.
References
- 1. apexbt.com [apexbt.com]
- 2. Frontiers | GRPR-targeting radiotheranostics for breast cancer management [frontiersin.org]
- 3. Bioorthogonal Chemistry Approach for the Theranostics of GRPR-Expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cy5.5-Annexin V - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Imaging the Molecular Signatures of Apoptosis and Injury with Radiolabeled Annexin V - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Near-infrared fluorescence imaging of tumor integrin alpha v beta 3 expression with Cy7-labeled RGD multimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrin Targeting for Tumor Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanostrategies for Therapeutic and Diagnostic Targeting of Gastrin-Releasing Peptide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
